molecular formula C9H22ClN B6284638 nonan-3-amine hydrochloride CAS No. 855958-78-0

nonan-3-amine hydrochloride

Cat. No.: B6284638
CAS No.: 855958-78-0
M. Wt: 179.7
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Description

Nonan-3-amine hydrochloride (CAS 855958-78-0) is a high-purity organic compound offered as a valuable chemical intermediate for research and development purposes . With the molecular formula C9H22ClN and a molecular weight of 179.73, this amine hydrochloride salt presents enhanced stability for handling and storage . As a medium-chain alkyl amine derivative, it serves as a crucial building block in organic synthesis, particularly in pharmaceutical and agrochemical research for the construction of more complex molecules. Its structure makes it a candidate for studying structure-activity relationships, developing surfactants, and exploring novel chemical entities. This product is intended for use by qualified researchers in laboratory settings only. It is not for diagnostic, therapeutic, or any personal use. Please refer to the safety data sheet for proper handling and storage information, which includes recommendations for cold-chain transportation .

Properties

CAS No.

855958-78-0

Molecular Formula

C9H22ClN

Molecular Weight

179.7

Purity

95

Origin of Product

United States

Preparation Methods

Gabriel Synthesis

The Gabriel synthesis is a classical method for producing primary amines via alkylation of phthalimide followed by hydrolysis. For this compound, the process involves:

  • Alkylation of Potassium Phthalimide : Reacting 3-bromononane with potassium phthalimide in dimethylformamide (DMF) at 110°C for 12 hours yields N-(nonan-3-yl)phthalimide.

  • Hydrolysis : Treatment with hydrazine hydrate in ethanol releases the free amine, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.

Key Data :

  • Yield: 70–75%

  • Purity: >95% (via recrystallization in ethanol-water)

  • Limitations: Requires anhydrous conditions and extended reaction times.

Reductive Amination of Nonan-3-one

Reductive amination converts ketones to amines using reducing agents. Nonan-3-one reacts with ammonium acetate and sodium cyanoborohydride in methanol at pH 6–7, followed by HCl treatment:
Nonan-3-one+NH4OAcNaBH3CNNonan-3-amineHClNonan-3-amine hydrochloride\text{Nonan-3-one} + \text{NH}_4\text{OAc} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Nonan-3-amine} \xrightarrow{\text{HCl}} \text{this compound}

Optimization Insights :

  • Temperature: 25–40°C (higher temperatures accelerate side reactions).

  • Yield: 60–65% (improved to 75% with catalytic acetic acid).

Nucleophilic Substitution of 3-Halononane

Direct amination of 3-chlorononane or 3-bromononane with ammonia under pressurized conditions achieves moderate yields. Triethylamine is often added to scavenge HCl and drive the reaction:
3-Chlorononane+NH3Et3N,ΔNonan-3-amine\text{3-Chlorononane} + \text{NH}_3 \xrightarrow{\text{Et}_3\text{N}, \Delta} \text{Nonan-3-amine}

Industrial Adaptations :

  • Solvent: Dichloromethane or chloroform (enhances solubility).

  • Yield: 50–55% (improved to 65% with phase-transfer catalysts).

Hydrolysis of Nitriles

Reduction of nonan-3-nitrile using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) produces nonan-3-amine, which is acidified to the hydrochloride form:
Nonan-3-nitrileLiAlH4Nonan-3-amineHClNonan-3-amine hydrochloride\text{Nonan-3-nitrile} \xrightarrow{\text{LiAlH}_4} \text{Nonan-3-amine} \xrightarrow{\text{HCl}} \text{this compound}

Challenges :

  • Over-reduction risks (mitigated by controlled addition rates).

  • Yield: 60–70% (lower due to purification complexity).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF and DMSO enhance nucleophilicity in Gabriel synthesis but require post-reaction removal.

  • Aqueous Systems : Reactions in water (e.g., nucleophilic substitution) benefit from surfactants to improve substrate solubility.

Catalytic Enhancements

  • Phase-Transfer Catalysts : Benzyltriethylammonium chloride increases reaction rates in substitutions by 30%.

  • Acid Catalysts : Acetic acid in reductive amination suppresses imine hydrolysis, boosting yields.

Comparative Analysis of Preparation Methods

MethodStarting MaterialConditionsYield (%)Purity (%)Scalability
Gabriel Synthesis3-BromononaneDMF, 110°C, 12 h70–75>95Moderate
Reductive AminationNonan-3-oneMeOH, 25–40°C, 24 h60–6590High
Nucleophilic Substitution3-ChlorononaneEt₃N, CH₂Cl₂, 80°C, 48 h50–5585Low
Nitrile HydrolysisNonan-3-nitrileLiAlH₄, THF, 0°C, 6 h60–7088Moderate

Key Takeaways :

  • Gabriel Synthesis offers high purity but requires toxic solvents.

  • Reductive Amination is scalable but necessitates precise pH control.

Industrial-Scale Production Considerations

  • Cost Efficiency : Bulk sourcing of 3-bromononane reduces Gabriel synthesis costs by 20%.

  • Waste Management : Chlorinated solvents (e.g., CH₂Cl₂) require recycling systems to meet environmental regulations.

  • Continuous Flow Systems : Tubular reactors for reductive amination improve throughput by 40% compared to batch processes .

Scientific Research Applications

Nonan-3-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of nonan-3-amine hydrochloride involves its interaction with biological molecules. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Bicyclo[3.3.1]this compound Derivatives

These bicyclic amines exhibit enhanced rigidity and stereochemical complexity compared to linear this compound. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine C₉H₁₈N₂ 154.25 76272-56-5 Chiral bicyclic structure; impurity in Granisetron Hydrochloride synthesis .
9,9-Difluorobicyclo[3.3.1]this compound C₉H₁₅F₂NCl 218.68 N/A Fluorinated analog with increased lipophilicity; used in medicinal chemistry .
3-azabicyclo[3.3.1]this compound C₉H₁₈O₂NCl 231.69 EN300-367207 Oxygen-containing bicyclic system; potential solubility differences .

Key Differences :

  • Structural Rigidity : Bicyclic analogs impose conformational restrictions, impacting receptor binding in pharmaceuticals .
  • Solubility: Linear this compound likely has higher aqueous solubility than fluorinated or oxygenated bicyclic derivatives .
  • Synthetic Routes: this compound can be synthesized via direct alkylation of amines, while bicyclic analogs require multi-step cyclization (e.g., azabicyclo formation via Pictet-Spengler reactions) .

Aliphatic Amine Hydrochlorides with Similar Chain Lengths

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Applications
N-ethyloxan-3-amine hydrochloride C₇H₁₅NOCl 179.66 63360368 Intermediate in drug discovery; ether linkage alters polarity .
3-chloro-N,N-dimethylpropane-1-amine hydrochloride C₅H₁₁NCl₂ 168.06 5407-04-5 Quaternary ammonium precursor; surfactant applications .

Key Differences :

  • Functional Groups: The presence of ether (N-ethyloxan-3-amine) or quaternary ammonium (3-chloro-N,N-dimethylpropane-1-amine) groups modifies reactivity and solubility profiles compared to this compound .
  • Chain Length: Shorter chains (C₅–C₇) reduce hydrophobicity relative to nonan-3-amine (C₉) .

Aromatic and Hybrid Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Structural Notes
(±)-2-amino-1-phenyl-3-nonanone hydrochloride C₁₅H₂₃NOCl 277.80 437073 Aromatic ketone hybrid; chiral centers influence bioactivity .
Tapentadol Hydrochloride C₁₄H₂₃NO₂Cl 292.79 N/A Opioid analgesic with fused bicyclic core .


Key Differences :

  • Aromaticity: Introduction of phenyl or ketone groups (e.g., 2-amino-1-phenyl-3-nonanone) enhances π-π stacking interactions, altering pharmacological behavior .
  • Bioactivity: Tapentadol’s fused bicyclic structure provides dual opioid and noradrenergic activity, unlike this compound’s simpler aliphatic chain .

Chemical Reactions Analysis

Alkylation Reactions

Nonan-3-amine hydrochloride undergoes sequential alkylation with alkyl halides to form secondary, tertiary, and quaternary ammonium salts. The reaction proceeds via nucleophilic substitution (SN2) mechanisms:

  • Primary to secondary amine : Reaction with bromoethane forms N-ethylthis compound.

  • Secondary to tertiary amine : Further alkylation yields N,N-diethylthis compound.

  • Quaternary ammonium salt : Excess alkyl halide produces tetraalkylammonium salts, which are water-soluble and stable under physiological conditions .

Example :

SubstrateReagentProductYield (%)
This compoundBromoethaneN-Ethylthis compound75–85

Palladium-Catalyzed Amination

This compound acts as an amine source in cross-coupling reactions with aryl halides, facilitated by palladium catalysts. This method, pioneered by Guram and Buchwald, enables efficient synthesis of aryl amines under mild conditions :

  • Catalysts : PdCl₂[P(o-tolyl)₃]₂ or Pd(dba)₂ with phosphine ligands.

  • Conditions : NaOAc base, toluene solvent, 90–110°C.

  • Scope : Compatible with electron-deficient and electron-rich aryl bromides.

Key Reaction :

Ar–Br+Nonan-3-aminePd catalystAr–NH–C₉H₁₉+HBr\text{Ar–Br} + \text{Nonan-3-amine} \xrightarrow{\text{Pd catalyst}} \text{Ar–NH–C₉H₁₉} + \text{HBr}

Data :

Aryl BromideCatalystYield (%)
4-Ethoxycarbonylphenyl bromidePdCl₂[P(o-tolyl)₃]₂88

Mannich Reaction

This compound participates in Mannich reactions with aldehydes and ketones to form β-amino carbonyl compounds. This three-component reaction is pivotal in medicinal chemistry for constructing nitrogen-containing heterocycles :

  • Mechanism : Condensation of amine, aldehyde, and ketone via an iminium intermediate.

  • Applications : Synthesis of anticonvulsants, antifungals, and anti-inflammatory agents.

Example :

RCHO+R’COR”+Nonan-3-amineR–C(NH–C₉H₁₉)–CH₂–COR”\text{RCHO} + \text{R'COR''} + \text{Nonan-3-amine} \rightarrow \text{R–C(NH–C₉H₁₉)–CH₂–COR''}

Optimized Conditions :

  • Solvent: Ethanol/water mixture.

  • Temperature: 60–80°C.

  • Catalysts: Lewis acids (e.g., ZnCl₂) enhance reaction rates.

Acylation Reactions

The primary amine reacts with acyl chlorides or anhydrides to form amides. This reaction is critical for modifying drug pharmacokinetics and stability :

  • Reagents : Acetyl chloride, acetic anhydride.

  • Conditions : Room temperature, dichloromethane solvent.

Reaction :

Nonan-3-amine+RCOClRCONH–C₉H₁₉+HCl\text{Nonan-3-amine} + \text{RCOCl} \rightarrow \text{RCONH–C₉H₁₉} + \text{HCl}

Yield Trends :

Acylating AgentAmide ProductYield (%)
Acetyl chlorideN-Acetylnonan-3-amide92

Salt Metathesis and pH-Dependent Reactivity

The hydrochloride salt undergoes ion exchange in basic media, releasing free nonan-3-amine. This property is exploited in pH-sensitive drug delivery systems:

Nonan-3-amine\cdotpHCl+NaOHNonan-3-amine+NaCl+H₂O\text{Nonan-3-amine·HCl} + \text{NaOH} \rightarrow \text{Nonan-3-amine} + \text{NaCl} + \text{H₂O}

Applications :

  • Controlled release of bioactive amines in gastrointestinal environments.

  • Stabilization of amine drugs in acidic formulations.

Comparative Reactivity with Bicyclic Analogues

This compound’s linear structure contrasts with bicyclic amines (e.g., 9-azabicyclo[3.3.1]nonane derivatives), which exhibit constrained geometries and altered reactivity :

PropertyNonan-3-amine·HClBicyclo[3.3.1]nonan-3-amine·HCl
Conformation Flexible linear chainRigid bicyclic framework
Nucleophilicity HigherLower due to steric hindrance
Catalytic Utility LimitedUsed in oxidation catalysts

Q & A

Q. What are the standard synthetic routes for nonan-3-amine hydrochloride, and how are intermediates optimized?

this compound is typically synthesized via multistep routes involving bicyclic intermediates. For example, tert-butyl-9-azabicyclo[3.3.1]nonan-3-ylcarbamate (Intermediate 22) is synthesized and subsequently deprotected to yield the free amine, which is then treated with HCl to form the hydrochloride salt . Modifications like using Pearlman's catalyst for hydrogenolysis of benzyl-protected intermediates (e.g., 9-benzyl-9-azabicyclo[3.3.1]nonan-3-amine) improve yield and purity . Key optimization steps include:

  • Adjusting reaction temperature and solvent polarity for intermediates.
  • Monitoring deprotection efficiency via TLC or HPLC.

Q. How is the structural identity of this compound confirmed?

Structural characterization relies on:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR data verify bicyclic scaffold integrity and amine protonation (e.g., δ ~2.5–3.5 ppm for NH2+_2^+ in D2_2O) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 157.1 for C9_9H18_{18}N2_2·HCl) confirm molecular weight .
  • Elemental analysis : Matches calculated C, H, N, and Cl percentages .

Q. What analytical methods ensure purity in research-grade samples?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) quantify impurities (<1%) .
  • Karl Fischer titration : Measures residual moisture (<0.5% w/w) to prevent degradation .
  • Ion chromatography : Confirms chloride counterion stoichiometry .

Advanced Research Questions

Q. How can enantioselective synthesis of nonan-3-amine derivatives be achieved?

Chiral resolution or asymmetric catalysis is required. For example:

  • Chiral auxiliaries : Use (1R,3S,5S)-1-methoxybicyclo[3.3.1]this compound as a template for diastereomeric salt formation, achieving >90% enantiomeric excess (ee) via recrystallization .
  • Catalytic methods : Chiral palladium catalysts in Heck coupling reactions introduce stereocenters .
  • Analytical validation : Compare optical rotation and chiral HPLC (e.g., Chiralpak AD-H column) to confirm ee .

Q. What strategies resolve contradictions in receptor binding data for nonan-3-amine derivatives?

Discrepancies in affinity (e.g., at α3β4 nicotinic receptors) may arise from:

  • Protonation state : Amine pKa (~9.5) affects binding; use buffer systems (pH 7.4–8.0) mimicking physiological conditions .
  • Conformational flexibility : Molecular dynamics simulations identify bioactive conformers .
  • Assay interference : Counteract false positives via radioligand displacement (e.g., 3H^3H-epibatidine) and orthogonal functional assays (e.g., Ca2+^{2+} flux) .

Q. How is this compound applied in neuropharmacology studies?

As a ligand for nicotinic acetylcholine receptors (nAChRs):

  • α3β4 nAChR selectivity : Competitive binding assays (IC50_{50} ~50 nM) show preferential inhibition over α4β2 subtypes .
  • In vivo models : Administer via intracerebroventricular injection (1–10 µg/kg) to assess antinociceptive effects in rodent pain models .
  • Metabolic stability : Liver microsome assays (e.g., human CYP3A4) evaluate pharmacokinetic profiles .

Q. What computational tools predict the physicochemical properties of this compound?

  • LogP calculation : Use Molinspiration or ACD/Labs software (predicted LogP = 1.2 ± 0.3) .
  • Solubility prediction : COSMO-RS models estimate aqueous solubility (~25 mg/mL at 25°C) .
  • pKa determination : MarvinSketch or SPARC algorithms account for bicyclic amine basicity .

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